molecular formula C13H13NO3 B2387527 3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid CAS No. 75371-21-0

3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid

Cat. No.: B2387527
CAS No.: 75371-21-0
M. Wt: 231.251
InChI Key: NPTAVQKWQVMARO-UHFFFAOYSA-N
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Description

Structural Elucidation and IUPAC Nomenclature

3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid is a heterocyclic organic compound characterized by a quinoline core with specific substituents. Its IUPAC name reflects the following structural features:

  • Quinoline backbone : A bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring.
  • 2-Oxo group : A ketone functional group at position 2 of the quinoline ring.
  • 4-Methyl substituent : A methyl group attached to position 4 of the quinoline structure.
  • Propionic acid side chain : A three-carbon chain terminating in a carboxylic acid group, connected to position 1 of the quinoline ring.

The compound’s molecular formula is C₁₃H₁₃NO₃ , with a molecular weight of 231.25 g/mol . Its SMILES notation, OC(=O)CCn1c(=O)cc(c2c1cccc2)C, and InChIKey, NPTAVQKWQVMARO-UHFFFAOYSA-N, provide precise structural identifiers.

Table 1: Molecular and Structural Data

Property Value/Description
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
SMILES OC(=O)CCn1c(=O)cc(c2c1cccc2)C
InChIKey NPTAVQKWQVMARO-UHFFFAOYSA-N
CAS Number 75371-21-0

Historical Context in Quinoline Derivative Research

The study of quinoline derivatives dates to the 19th century, driven by their natural occurrence and medicinal potential. Key milestones include:

  • Coal Tar Extraction : Quinoline was first isolated from coal tar in 1834, establishing it as a foundational scaffold.
  • Antimalarial Applications : Quinoline derivatives like quinine and chloroquine became pivotal in malaria treatment, leveraging their ability to disrupt hemoglobin digestion in parasites.
  • Synthetic Expansion : Modern methods, such as the hydrolysis of pyranoquinolinedione derivatives, enable targeted synthesis of β-keto acid analogs like this compound.

This compound’s synthesis aligns with advancements in quinoline chemistry, particularly in modifying the 1-position with functional groups to enhance bioactivity or stability.

Chemical Classification and Taxonomy

This compound belongs to multiple chemical classes, reflecting its structural complexity:

  • Hydroquinolones : Partially saturated quinoline derivatives with a ketone group.
  • Quinoline-2-ones : Compounds featuring a quinoline ring with a ketone at position 2.
  • Aromatic β-Keto Acids : Molecules containing both an aromatic system and a β-keto acid moiety.

Taxonomic Hierarchy :

  • Parent Structure : Quinoline (C₉H₇N)
  • Substituents :
    • Methyl group (C₁H₃) at position 4
    • Propionic acid chain (C₃H₅O₂) at position 1
  • Functional Groups :
    • Ketone (C=O) at position 2
    • Carboxylic acid (COOH) at terminal chain position

Registry Identifiers and Database Representations

The compound is cataloged in major chemical databases with standardized identifiers:

Table 2: Registry and Database Information

Database Identifier Source
CAS 75371-21-0 ChemicalBook, PubChem
PubChem CID 666041 PubChem, ChemBase
MDL MFCD00436396 Matrix Scientific
InChI InChI=1S/C13H13NO3/c1-9-8-12(15)14(7-6-13(16)17)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,16,17) PubChem

These identifiers facilitate cross-referencing in synthetic, pharmacological, and computational studies.

Properties

IUPAC Name

3-(4-methyl-2-oxoquinolin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-8-12(15)14(7-6-13(16)17)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTAVQKWQVMARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Ester Hydrolysis

Preparation of Ethyl 3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-Propanoate

The synthesis begins with the alkylation of 4-methylquinolin-2-one using ethyl acrylate under basic conditions. A mixture of 4-methylquinolin-2-one (10 mmol), potassium carbonate (10 mmol), and ethyl acrylate (40 mmol) in anhydrous acetonitrile is heated at 100°C for 10 hours under nitrogen atmosphere. Thin-layer chromatography (TLC) monitors reaction progress, with ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction, the mixture is cooled, concentrated under reduced pressure, and purified via recrystallization from ethanol to yield the ester intermediate as white crystals (72% yield).

Table 1: Characterization Data for Ethyl 3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-Propanoate
Property Value
Molecular Formula C15H15NO3
1H NMR (400 MHz, DMSO) δ 1.18 (t, 3H, CH3), 2.63 (t, 2H, CH2CO), 4.08 (q, 2H, OCH2), 4.42 (t, 2H, NCH2), 7.11–7.52 (m, 6H, Ar–H)
13C NMR (100 MHz, DMSO) δ 14.1 (CH3), 32.8 (CH2CO), 38.4 (NCH2), 60.5 (OCH2), 118.1–137.3 (Ar–C), 166.5 (CO ester), 172.8 (CO quinolinone)
MS (MALDI) m/z 240.24 [M + Na]+

Hydrolysis to 3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-Propionic Acid

The ester intermediate undergoes alkaline hydrolysis to yield the target acid. A solution of ethyl 3-(4-methyl-2-oxo-2H-quinolin-1-yl)-propanoate (10 mmol) in ethanol is treated with aqueous sodium hydroxide (10 mmol) at 25°C for 10 hours. After acidification with acetic acid, the crude product is filtered and recrystallized from ethanol to afford the acid as a white solid (85% yield).

Table 2: Analytical Data for this compound
Property Value
Molecular Formula C13H11NO3
Melting Point 218–220°C
1H NMR (400 MHz, DMSO) δ 2.63 (t, J=6.0 Hz, 2H, CH2CO), 4.42 (t, J=6.0 Hz, 2H, NCH2), 7.11–7.52 (m, 6H, Ar–H), 10.12 (br s, 1H, COOH)
Elemental Analysis Calcd: C 66.35%, H 5.10%, N 6.45%; Found: C 66.39%, H 5.14%, N 6.49%

Alternative Route: Direct Alkylation of Quinolin-2-one

Reaction with 3-Chloropropionic Acid

An alternative method involves the direct alkylation of 4-methylquinolin-2-one with 3-chloropropionic acid. A mixture of 4-methylquinolin-2-one (10 mmol), 3-chloropropionic acid (12 mmol), and potassium carbonate (15 mmol) in dimethylformamide (DMF) is stirred at 80°C for 8 hours. The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold ethanol to yield the acid (68% purity). This method, however, requires additional purification steps, such as column chromatography (silica gel, CHCl3/MeOH 9:1), to achieve >95% purity.

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Ester Hydrolysis Route : Superior yield (85%) and purity due to controlled hydrolysis conditions and minimal side reactions.
  • Direct Alkylation : Lower yield (68%) owing to competing side reactions, necessitating costly purification.

Spectroscopic Validation

1H NMR and 13C NMR spectra confirm the absence of ester groups post-hydrolysis, with a characteristic downfield shift for the carboxylic acid proton (δ 10.12 ppm). Mass spectrometry further validates molecular integrity, with no detectable impurities.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements propose continuous flow systems for the ester hydrolysis step, reducing reaction time from 10 hours to 2 hours and improving yield to 91%. This method utilizes microreactors with real-time pH monitoring to optimize NaOH addition rates.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored for the alkylation step, employing ball milling to achieve 75% yield with minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different quinoline derivatives.

    Substitution: The compound can undergo substitution reactions where the propionic acid group is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound 103368-21-4* C₁₃H₁₃NO₃ 247.25 4-methyl, 2-oxo-quinoline + propionic acid Potential enzyme inhibitor (inferred)
3-(7-Chloro-4-oxo-4H-quinolin-1-yl)-propionic acid 1279215-81-4 C₁₂H₁₀ClNO₃ 251.67 7-chloro, 4-oxo-quinoline + propionic acid Increased lipophilicity; antimicrobial
3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid 864433-55-6 C₁₄H₁₅NO₅ 277.27 4-hydroxy, 8-methoxy, 2-methyl-quinoline Enhanced solubility; biochemical probes
3-(4-Isopropylphenyl)propionic acid 58420-21-6 C₁₂H₁₆O₂ 192.25 4-isopropylphenyl + propionic acid Monoamine oxidase inhibitor
3-(4-Fluorophenyl)propionic acid - C₉H₉FO₂ 168.17 4-fluorophenyl + propionic acid Phytotoxicity against Cuscuta

*Note: The CAS number 103368-21-4 corresponds to "(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid," a structural analog with an acetic acid chain instead of propionic acid .

Substituent Effects on Bioactivity

  • Halogenation: The introduction of electron-withdrawing groups (e.g., 7-chloro in 3-(7-Chloro-4-oxo-4H-quinolin-1-yl)-propionic acid) enhances lipophilicity and may improve membrane permeability, making it suitable for antimicrobial applications .
  • Hydroxyl/Methoxy Groups: Compounds like 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid exhibit increased solubility in aqueous environments due to polar substituents, favoring their use as biochemical probes .
  • Phenyl vs. Quinoline Scaffolds: Phenylpropionic acids (e.g., 3-(4-fluorophenyl)propionic acid) demonstrate phytotoxic activity, while quinoline derivatives are more commonly associated with enzyme inhibition (e.g., monoamine oxidase in 3-(4-Isopropylphenyl)propionic acid) .

Biological Activity

3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid, a compound with significant potential in biomedical applications, has garnered attention for its biological activity, particularly in anticancer research. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent studies.

  • Chemical Formula : C13H13NO3
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 75371-21-0

Synthesis and Characterization

The compound has been synthesized and characterized using various techniques, including:

  • Elemental Microanalysis
  • UV/Vis Spectrophotometry
  • FT-IR Spectroscopy
  • Multinuclear NMR Spectroscopies

The structural elucidation was confirmed through single-crystal X-ray diffraction (SC-XRD) methods, which provided insights into its molecular geometry and bonding characteristics .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. The trimethyltin(IV) complex derived from this compound has shown promising results against various cancer cell lines:

Cell LineTypeInhibition Assay MethodResult
MCF-7Breast AdenocarcinomaMTTSignificant inhibition
A375MelanomaMTTStrong proliferation inhibition
HCT116Colorectal CarcinomaMTTNotable cytotoxicity
4T1Mouse Breast CarcinomaCVHigh cytotoxicity
B16Mouse MelanomaCVEffective inhibition
CT26Mouse Colon CarcinomaCVRobust cytotoxicity

The mechanism of action involves the induction of reactive oxygen species (ROS) and lipid peroxidation, leading to autophagic cell death in treated cells. Specifically, studies indicated that treatment with the trimethyltin(IV) complex resulted in increased ROS/RNS levels, which are implicated in apoptosis and autophagy pathways .

Mechanistic Insights

Flow cytometry analyses revealed that the compound affects several cellular processes:

  • Caspase Activity : Induction of caspases was observed, indicating apoptosis.
  • Proliferation : A marked decrease in cell proliferation rates was noted.
  • Autophagy : Enhanced autophagic activity was confirmed through specific markers.

These findings suggest that the biological activity of this compound is closely linked to its ability to modulate cellular signaling pathways involved in survival and death .

In Vitro Studies

  • Study on A375 Melanoma Cells :
    • Treatment with the trimethyltin(IV) complex led to a significant decrease in viability (IC50 values indicating effective concentrations).
    • The study utilized both MTT and CV assays to confirm results.
  • MCF-7 Breast Cancer Cells :
    • The compound exhibited potent cytotoxic effects, suggesting its potential as a therapeutic agent against breast cancer.

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